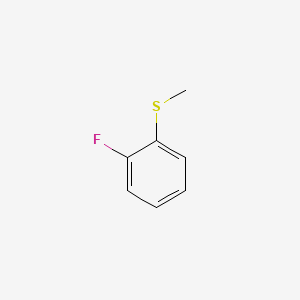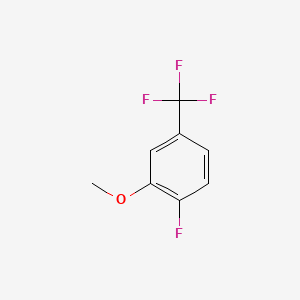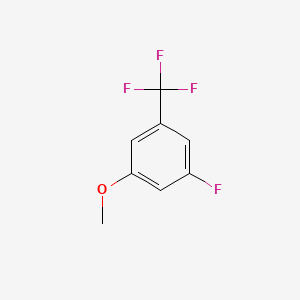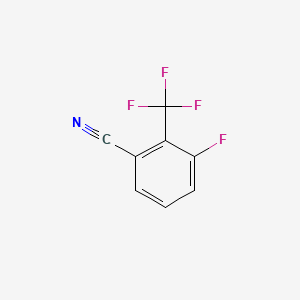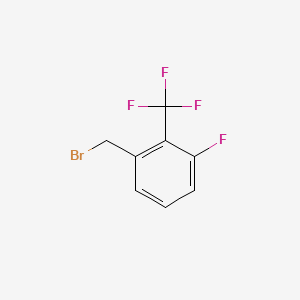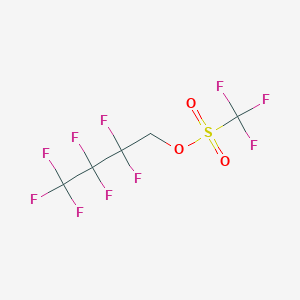
3-苄基-1H-吲唑
描述
3-Benzyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of 3-Benzyl-1H-indazole consists of a benzyl group attached to the nitrogen atom at the 3-position of the indazole ring.
科学研究应用
3-Benzyl-1H-indazole has a wide range of applications in scientific research, including:
作用机制
Target of Action
Indazole derivatives have been found to interact with a variety of targets, includingkinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to inhibit the activity of their target kinases . This inhibition can lead to changes in cell cycle progression and DNA damage response, potentially contributing to the compound’s observed biological activities .
Biochemical Pathways
For instance, they can affect the cell cycle regulation and DNA damage response pathways through their interaction with kinases . The downstream effects of these interactions can include altered cell proliferation and survival .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability . The planarity of the indazole ring and the presence of various side chain substitutions can influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, includinganti-inflammatory , antimicrobial , anti-HIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of indazole derivatives .
生化分析
Biochemical Properties
3-Benzyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 3-Benzyl-1H-indazole is with the enzyme cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, 3-Benzyl-1H-indazole has been shown to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. By inhibiting MMPs, 3-Benzyl-1H-indazole can potentially prevent tissue damage and inflammation .
Cellular Effects
3-Benzyl-1H-indazole exerts various effects on different types of cells and cellular processes. In cancer cells, 3-Benzyl-1H-indazole has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. By modulating this pathway, 3-Benzyl-1H-indazole can influence gene expression and cellular metabolism . Furthermore, 3-Benzyl-1H-indazole has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 3-Benzyl-1H-indazole involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, 3-Benzyl-1H-indazole interacts with the catalytic domain of MMPs, preventing the cleavage of extracellular matrix components . These binding interactions are crucial for the anti-inflammatory and anti-tumor effects of 3-Benzyl-1H-indazole. Moreover, 3-Benzyl-1H-indazole has been shown to modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzyl-1H-indazole have been observed to change over time. The stability of 3-Benzyl-1H-indazole is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Benzyl-1H-indazole is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-Benzyl-1H-indazole can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux transporters . These adaptive responses can influence the long-term efficacy and safety of 3-Benzyl-1H-indazole in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Benzyl-1H-indazole vary with different dosages in animal models. At low doses, 3-Benzyl-1H-indazole has been shown to exhibit anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, 3-Benzyl-1H-indazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of 3-Benzyl-1H-indazole and its metabolites in the liver and kidneys, leading to cellular damage . Therefore, it is crucial to determine the optimal dosage of 3-Benzyl-1H-indazole to maximize its therapeutic benefits while minimizing its toxic effects .
Metabolic Pathways
3-Benzyl-1H-indazole is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, 3-Benzyl-1H-indazole undergoes oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The interaction of 3-Benzyl-1H-indazole with these metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 3-Benzyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. 3-Benzyl-1H-indazole can be transported across cell membranes by solute carrier (SLC) transporters, such as organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) . Once inside the cell, 3-Benzyl-1H-indazole can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can influence its localization and accumulation . The distribution of 3-Benzyl-1H-indazole within tissues is also affected by its lipophilicity, which determines its ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of 3-Benzyl-1H-indazole is an important factor in its activity and function. Studies have shown that 3-Benzyl-1H-indazole can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 3-Benzyl-1H-indazole to the nucleus allows it to interact with transcription factors and modulate gene expression . In the mitochondria, 3-Benzyl-1H-indazole can influence mitochondrial function and oxidative stress response . The subcellular localization of 3-Benzyl-1H-indazole is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-indazole can be achieved through several methods, including:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper (Cu) or palladium (Pd) catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of 3-Benzyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Benzyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the indazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
1-Benzyl-1H-indazole: Similar structure but with the benzyl group attached to the nitrogen atom at the 1-position.
2-Benzyl-1H-indazole: Similar structure but with the benzyl group attached to the nitrogen atom at the 2-position.
3-Phenyl-1H-indazole: Similar structure but with a phenyl group instead of a benzyl group at the 3-position.
Uniqueness: 3-Benzyl-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
3-benzyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVAQRSZSENGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389716 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-74-2 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




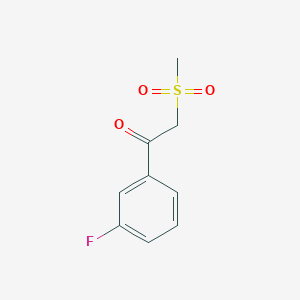
![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
